molecular formula C26H48Cl2P2Pd B12056835 dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane

dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane

Cat. No.: B12056835
M. Wt: 599.9 g/mol
InChI Key: OMLAGPLARSIWKU-UHFFFAOYSA-L
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Description

Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane is an organometallic compound with the molecular formula C26H48Cl2P2Pd. It is commonly used as a catalyst in various chemical reactions due to its unique properties. The compound is known for its stability and effectiveness in facilitating reactions, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane typically involves the reaction of palladium(II) chloride with 1,2-bis(dicyclohexylphosphino)ethane. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent oxidation. The process involves dissolving palladium(II) chloride in a suitable solvent, such as dichloromethane or toluene, followed by the addition of 1,2-bis(dicyclohexylphosphino)ethane. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination. The final product is often purified through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .

Scientific Research Applications

Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane has a wide range of applications in scientific research:

    Chemistry: It is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of fine chemicals, polymers, and materials science.

Mechanism of Action

The mechanism by which dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The compound acts as a catalyst by lowering the activation energy of the reaction, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Similar Compounds

    Dichloropalladium;1,2-bis(diphenylphosphino)ethane: Another palladium complex with similar catalytic properties.

    Dichloropalladium;1,3-bis(diphenylphosphino)propane: A related compound with a different ligand structure.

    Dichloropalladium;1,4-bis(diphenylphosphino)butane: Similar in function but with a longer ligand chain.

Uniqueness

Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane is unique due to its high stability and effectiveness as a catalyst. The bulky dicyclohexylphosphino ligands provide steric protection to the palladium center, enhancing its reactivity and selectivity in various reactions. This makes it a preferred choice in many catalytic processes .

Properties

Molecular Formula

C26H48Cl2P2Pd

Molecular Weight

599.9 g/mol

IUPAC Name

dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane

InChI

InChI=1S/C26H48P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2

InChI Key

OMLAGPLARSIWKU-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl

Origin of Product

United States

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